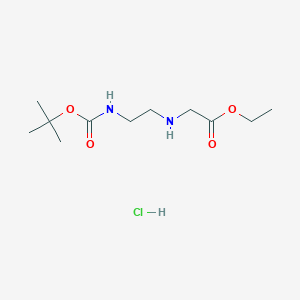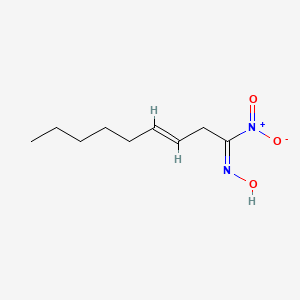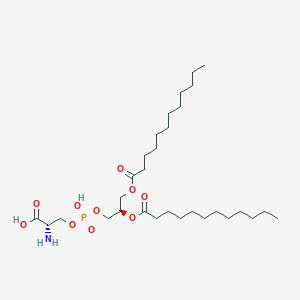
2-((2-((叔丁氧羰基)氨基)乙基)氨基)乙酸乙酯盐酸盐
描述
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, also known as Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, is a useful research compound. Its molecular formula is C11H23ClN2O4 and its molecular weight is 282.76 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽核酸 (PNA) 合成
该化合物是肽核酸单体合成中的关键中间体 . 肽核酸是类似于 DNA 或 RNA 的合成聚合物,用于分子生物学程序、诊断和治疗。
促效补充剂
氨基酸及其衍生物,包括该化合物,已被商业用作促效补充剂 . 它们影响合成代谢激素的分泌,在运动期间提供燃料,在压力相关任务期间提供精神表现,并防止运动引起的肌肉损伤。
还原烷基化
该化合物的合成基于 Boc-乙二胺与乙醛酸水合物的还原烷基化 . 该过程以接近定量产率和高纯度提供该化合物,无需色谱分离。
稳定的、非吸湿性的固体
将该化合物转化为盐酸盐可提供稳定的、非吸湿性的固体,方便处理和储存 .
生物化学研究
该化合物是生物化学研究的有用有机化合物 . 它可用于各种生命科学相关研究领域。
具有成本效益且可扩展的合成
据报道,该化合物的合成具有成本效益且可扩展 . 这使其更易于获得用于各种合成应用。
作用机制
Target of Action
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, also known as Ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride, is a derivative of the amino acid glycine
Mode of Action
As a derivative of glycine, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
As an amino acid derivative, it may be involved in protein synthesis and other metabolic processes related to amino acids .
Result of Action
As a derivative of glycine, it may influence various physiological activities, including the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
生化分析
Biochemical Properties
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis. This interaction ensures the selective formation of desired peptide sequences .
Cellular Effects
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride influences various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, it can inhibit or activate kinases, leading to changes in phosphorylation states of target proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride involves its binding interactions with biomolecules. The Boc group can be deprotected under mild acidic conditions, revealing a free amine group that can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyl groups. This reactivity allows the compound to participate in enzyme inhibition or activation, as well as in the modification of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme temperatures or prolonged light exposure. Long-term studies have shown that its stability can be maintained for several years when stored at -20°C. Its activity may diminish over time, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal results without adverse effects .
Metabolic Pathways
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as esterases and amidases, which catalyze the hydrolysis of ester and amide bonds, respectively. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s role in these pathways highlights its importance in studying metabolic processes and enzyme kinetics .
Transport and Distribution
Within cells and tissues, Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its molecular size, charge, and affinity for specific transporters .
Subcellular Localization
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can participate in protein synthesis or metabolic processes. Its subcellular localization is crucial for understanding its role in cellular functions .
属性
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4.ClH/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4;/h12H,5-8H2,1-4H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTZMHQGYIOSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCNC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472430 | |
| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347890-34-0 | |
| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347890-34-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)


![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)
![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)

![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)
![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)
![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)
![7-ethyl-7-hydroxy-14-(4-methylhexahydro-1-pyrazinylmethyl)-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-8,11-dione with trifluoroaceticacid](/img/structure/B1244058.png)



